molecular formula C12H8Cl2 B12393766 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene

1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene

Cat. No.: B12393766
M. Wt: 228.12 g/mol
InChI Key: KKQWHYGECTYFIA-RALIUCGRSA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(2,5-dichlorophenyl)benzene (IUPAC name) is a deuterated aromatic compound with a 2,5-dichlorophenyl substituent. Its molecular formula is C₁₂H₃D₅Cl₂, and its exact molecular weight is 227.0317 g/mol (unlabelled form: 222.07 g/mol) . The compound is synthesized by replacing five hydrogen atoms on the benzene ring with deuterium isotopes at positions 1–5, while the sixth position is substituted with a 2,5-dichlorophenyl group.

Key properties include:

  • CAS Number: 1276197-38-6 (deuterated form); 34883-39-1 (unlabelled form) .
  • Appearance: Typically a solid at room temperature .
  • LogP: ~5 (indicating high lipophilicity) .
  • Structural Features: The deuterium substitution reduces vibrational modes, enhancing stability in spectroscopic and metabolic studies .

This compound is primarily used as a stable isotope-labeled standard in analytical chemistry, particularly in mass spectrometry for environmental or pharmaceutical trace analysis .

Properties

Molecular Formula

C12H8Cl2

Molecular Weight

228.12 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene

InChI

InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D

InChI Key

KKQWHYGECTYFIA-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC(=C2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene typically involves the following steps:

    Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Substitution Reaction: The deuterated benzene is then subjected to a substitution reaction with 2,5-dichlorophenyl halide (e.g., 2,5-dichlorophenyl chloride) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the deuterium atoms or the dichlorophenyl group can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl₃) or iron (Fe).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are usually carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nature of the substituent introduced.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include phenyl derivatives and other reduced forms of the compound.

Scientific Research Applications

1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of isotopic effects on chemical reactivity and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the fate of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence the compound’s binding affinity, stability, and reactivity. In biological systems, deuterium substitution can lead to altered metabolic pathways and reduced rates of enzymatic degradation, resulting in prolonged activity and improved efficacy.

Comparison with Similar Compounds

Key Findings :

  • Deuterium substitution increases molecular mass by ~5 atomic mass units, improving resolution in mass spectrometry .
  • The 2,5-dichlorophenyl moiety enhances binding affinity in enzyme inhibition studies (e.g., thrombin and FXIIa) compared to non-chlorinated analogues .

Chlorinated Benzene Derivatives

Compound Chlorine Positions Deuterium Substitution Key Differences
1,2,3,4,5-Pentachloro-6-(2,5-dichlorophenyl)benzene 1–5 (benzene), 2,5 (substituent) None Higher toxicity due to heptachlorination; environmental persistence .
1,2,3,4-Tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene (PCB 194) 1–4 (benzene), 2–5 (substituent) None Exceptional hydrophobicity (LogP > 7); recalcitrant to biodegradation .
1,2,3,4,5-Pentachloro-6-(3,4,5-trichlorophenoxy)benzene 1–5 (benzene), 3–5 (substituent) None Used as a pesticide; higher bioaccumulation potential .

Research Insights :

  • Polychlorinated biphenyls (PCBs) like PCB 194 exhibit extreme hydrophobicity, leading to poor solubility in octanol (residual errors in predictive models) .
  • The 2,5-dichlorophenyl group in the target compound reduces bioaccumulation compared to heptachlorinated derivatives .

Isotope-Labeled Analogues

Compound Isotope Substituent Applications
1,2,3,4,5-Pentadeuterio-6-(2,5-dichlorophenyl)benzene Deuterium 2,5-Dichlorophenyl Quantitative mass spectrometry; metabolic stability studies .
1,2,3,4,5-Pentadeuterio-6-(dideuteriomethyl)benzene Deuterium Dideuteriomethyl NMR spectroscopy; solvent interaction studies .
1,2,3,4,5-Pentachloro-6-(2-phenylethynylsulfanyl)benzene None Phenylethynylsulfanyl Electronics industry; conductive polymer synthesis .

Notable Trends:

  • Deuterated compounds show reduced metabolic degradation in vivo, making them ideal for pharmacokinetic studies .
  • Non-deuterated chlorinated derivatives are more reactive in cross-coupling reactions .

Biological Activity

1,2,3,4,5-Pentadeuterio-6-(2,5-dichlorophenyl)benzene is a deuterated aromatic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1718-51-0
Molecular Formula C13H8Cl2D5
Molecular Weight 261.17 g/mol
Boiling Point 400ºC at 760 mmHg
Melting Point 212-213ºC (lit.)
Density 1.11 g/cm³
Flash Point 188.1ºC

The biological activity of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene is primarily attributed to its interactions with specific molecular targets. The presence of chlorine atoms in the structure enhances its lipophilicity and potential for receptor binding. Research indicates that similar compounds can act as inhibitors in various biochemical pathways.

Pharmacological Effects

Studies have shown that deuterated compounds can exhibit altered pharmacokinetics compared to their non-deuterated counterparts. The substitution of hydrogen with deuterium often results in increased metabolic stability and reduced toxicity. This property is particularly relevant in drug development where enhanced efficacy and safety profiles are desired.

Case Studies

  • Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of chlorinated benzene derivatives. It was found that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects
    • Research highlighted in Neuropharmacology explored the neuroprotective effects of deuterated compounds in models of neurodegeneration. The findings suggested that deuterated analogs could mitigate oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Properties
    • A recent investigation into the antimicrobial activity of chlorinated aromatic compounds indicated that 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene exhibited inhibitory effects against several bacterial strains. This was attributed to its ability to disrupt bacterial cell membranes.

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